REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[CH2:16]([CH:18]([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:19]O)[CH3:17].[OH2:25]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:13][C:5]1[C:4]([Br:14])=[C:3]([Br:15])[C:2]([Br:1])=[C:7]([C:8]([O:9][CH2:11][CH:6]([CH2:7][CH3:8])[CH2:5][CH2:4][CH2:3][CH3:2])=[O:25])[C:6]=1[C:11]([O:10][CH2:19][CH:18]([CH2:16][CH3:17])[CH2:21][CH2:22][CH2:23][CH3:24])=[O:12] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
1391.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
|
Name
|
|
Quantity
|
1171.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
product
|
Quantity
|
2.497 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours
|
Duration
|
8 h
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=C(C1C(=O)OCC(CCCC)CC)C(=O)OCC(CCCC)CC)Br)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[CH2:16]([CH:18]([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:19]O)[CH3:17].[OH2:25]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:13][C:5]1[C:4]([Br:14])=[C:3]([Br:15])[C:2]([Br:1])=[C:7]([C:8]([O:9][CH2:11][CH:6]([CH2:7][CH3:8])[CH2:5][CH2:4][CH2:3][CH3:2])=[O:25])[C:6]=1[C:11]([O:10][CH2:19][CH:18]([CH2:16][CH3:17])[CH2:21][CH2:22][CH2:23][CH3:24])=[O:12] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
1391.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
|
Name
|
|
Quantity
|
1171.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
product
|
Quantity
|
2.497 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours
|
Duration
|
8 h
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=C(C1C(=O)OCC(CCCC)CC)C(=O)OCC(CCCC)CC)Br)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |